6-Ethyl-2-methyloctane

Fuel Science Distillation Modeling Volatility

6-Ethyl-2-methyloctane (CAS 62016-19-7) is a branched C11 alkane (undecane isomer) with molecular formula C11H24 and average mass 156.313 g/mol. As a nonpolar, chemically inert hydrocarbon, it serves as a reference compound in fuel science, a model branched alkane for combustion and lubrication studies, and a component in diesel fuel surrogate mixtures.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 62016-19-7
Cat. No. B12658680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2-methyloctane
CAS62016-19-7
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCC(CC)CCCC(C)C
InChIInChI=1S/C11H24/c1-5-11(6-2)9-7-8-10(3)4/h10-11H,5-9H2,1-4H3
InChIKeyAZXGABNJUBNOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-2-methyloctane (CAS 62016-19-7): Technical Overview for Fuel and Lubricant Research Procurement


6-Ethyl-2-methyloctane (CAS 62016-19-7) is a branched C11 alkane (undecane isomer) with molecular formula C11H24 and average mass 156.313 g/mol [1]. As a nonpolar, chemically inert hydrocarbon, it serves as a reference compound in fuel science, a model branched alkane for combustion and lubrication studies, and a component in diesel fuel surrogate mixtures .

WorkflowDiesel surrogate formulation, combustion kinetic modeling
SelectionBranched C11 alkane with mid-distillate volatility profile
Use ContextReference compound for ignition quality and environmental fate studies

6-Ethyl-2-methyloctane: Why Direct Substitution with Other C11 Isomers Compromises Fuel Surrogate Fidelity


Undecane isomers are not interchangeable in fuel research; branched alkanes exhibit systematically lower cetane numbers than their straight-chain counterparts due to steric hindrance affecting oxidation pathways [1]. 6-Ethyl-2-methyloctane occupies a specific volatility range (boiling point 181–182 °C) and branched structure that differs from n-undecane (196 °C) or more highly branched analogs, making it essential for accurately modeling the mid-distillate fraction of diesel fuels . Procurement of the precise isomer ensures reproducibility in ignition quality testing and kinetic modeling.

6-Ethyl-2-methyloctanen-UndecaneStraight-chain analog overestimates cetane number, may compromise ignition quality modeling accuracy.
6-Ethyl-2-methyloctane2,6-DimethyloctaneLighter, highly branched analog shifts volatility outside diesel mid-distillate range, altering distillation behavior.

6-Ethyl-2-methyloctane: Quantitative Differentiation from n-Undecane and 2,6-Dimethyloctane in Fuel Property Research


Boiling Point Distinction: 6-Ethyl-2-methyloctane vs. n-Undecane and 2,6-Dimethyloctane

6-Ethyl-2-methyloctane boils at 181–182 °C, approximately 14 °C lower than straight-chain n-undecane (195.9 °C) and about 21 °C higher than the C10 branched alkane 2,6-dimethyloctane (160.4 °C). This positions the compound within the mid-distillate diesel range, distinct from both heavier straight-chain and lighter branched hydrocarbons .

Boiling Point Distinction
Data to verify
181–182 °C
n-Undecane 195.9 °C2,6-Dimethyloctane 160.4 °C
Supports accurate mid-distillate volatility modeling in surrogate fuels.
Predicted/experimental values at 760 mmHg; cross-study comparison.
Fuel Science Distillation Modeling Volatility

Liquid Density Comparison: 6-Ethyl-2-methyloctane vs. n-Undecane

6-Ethyl-2-methyloctane exhibits a density of 0.7429 g/mL at ambient conditions, slightly lower than n-undecane's 0.74 g/mL. Branching reduces packing efficiency, resulting in marginally lower density but potentially improved low-temperature fluidity .

Liquid Density Comparison
Data to verify
0.7429 g/mL
vs n-Undecane 0.74 g/mL−0.0029 g/mL
Marginal density reduction reflects branching, may influence fuel mass/energy content modeling.
Ambient conditions, estimated values.
Fuel Density Volumetric Energy Content Physical Property

Ignition Quality (Cetane Number) Differentiation: Branched C11 vs. Straight-Chain and Highly Branched Alkanes

While direct experimental cetane number data for 6-ethyl-2-methyloctane is not available, class-level inference positions its ignition quality between straight-chain n-undecane (cetane number = 100, reference fuel) and highly branched isocetane (cetane number = 15) [1]. Branched alkanes have slightly lower cetane numbers due to steric hindrance during oxidation [2]. A related branched C11 alkane, 5-methylundecane, in a surrogate diesel blend exhibited a cetane number of 45.7 [3]. This suggests 6-ethyl-2-methyloctane would similarly offer intermediate ignition quality distinct from both high-cetane straight-chain and low-cetane highly branched alkanes.

Ignition Quality (Cetane)
Class-level
Inferred 40–60 range
n-Undecane 100Isocetane 15
Class-level inference suggests intermediate ignition quality for branched C11, distinct from straight-chain and highly branched references.
No direct experimental cetane number; based on class behavior and surrogate blend data.
Cetane Number Ignition Quality Diesel Combustion

Flash Point and Safety Profile: 6-Ethyl-2-methyloctane vs. 2,6-Dimethyloctane

6-Ethyl-2-methyloctane has a predicted flash point of 107.6±7.9 °C, substantially higher than 2,6-dimethyloctane's 34 °C [1]. This reflects the increased molecular weight and reduced volatility of the C11 branched alkane, offering a wider safety margin during handling and storage.

Flash Point Profile
Data to verify
107.6 °C (predicted)
vs 2,6-Dimethyloctane 34 °C+73.6 °C
Higher flash point supports safer handling than lighter branched analogs in lab and industrial settings.
Closed cup method, estimated value.
Flash Point Safety Handling

Henry's Law Constant and Environmental Partitioning: 6-Ethyl-2-methyloctane

6-Ethyl-2-methyloctane exhibits a Henry's Law constant (Hscp) of approximately 1.0×10⁻⁶ mol/(m³·Pa) at 298.15 K [1]. This low value indicates limited volatility from aqueous solution, classifying it as a compound with low air-water partitioning potential. In the context of environmental modeling, this differentiates it from lighter alkanes with higher Henry's constants, affecting predictions of atmospheric release and water contamination.

Henry's Law Constant
Reported
1.0 × 10⁻⁶ mol/(m³·Pa)
Lighter alkanes >10⁻⁵
Low air-water partitioning supports environmental fate modeling of mid-distillate spills.
Yaws (2003), at 298.15 K.
Henry's Law Environmental Fate Volatilization

6-Ethyl-2-methyloctane: Recommended Procurement Scenarios Based on Quantitative Differentiation


Diesel Fuel Surrogate Formulation and Ignition Quality Calibration

Researchers developing multi-component diesel surrogate models require a C11 branched alkane with volatility (boiling point ~182 °C) and ignition characteristics intermediate between straight-chain n-undecane and highly branched isocetane. 6-Ethyl-2-methyloctane provides this precise balance, enabling accurate representation of the branched saturate fraction in real diesel fuels .

Combustion Kinetic Mechanism Development and Validation

Kinetic modelers need a well-defined C11 branched alkane to test oxidation pathways for branched hydrocarbons in the diesel boiling range. The compound's specific branching pattern (ethyl at C6, methyl at C2) offers a distinct structural target for validating reaction mechanisms against experimental ignition delay or species profile data .

Environmental Fate and Transport Modeling of Mid-Distillate Spills

Environmental scientists modeling hydrocarbon spills require isomer-specific Henry's Law constants and partition coefficients. 6-Ethyl-2-methyloctane's low Henry's Law constant (1.0×10⁻⁶ mol/(m³·Pa)) makes it a relevant surrogate for the less volatile branched components in diesel that persist in aqueous environments [1].

Application
Selection Property
Validation Focus
Diesel Fuel Surrogate Formulation
Mid-distillate volatility and ignition quality profile
Ignition quality calibration against reference fuels
Combustion Kinetic Mechanism Development
Defined branched C11 oxidation pathway
Reaction mechanism validation vs. experimental ignition data
Environmental Fate Modeling of Spills
Low Henry's Law constant for aqueous persistence
Air-water partitioning and transport prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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